molecular formula C20H19NO6 B15094742 Fmoc-alpha-methyl-L-Asp

Fmoc-alpha-methyl-L-Asp

Cat. No.: B15094742
M. Wt: 369.4 g/mol
InChI Key: PRUJSTWSXWCYQN-UHFFFAOYSA-N
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Description

Fmoc-alpha-methyl-L-Asp, also known as (9H-fluoren-9-yl)methoxycarbonyl-alpha-methyl-L-aspartic acid, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its stability and the ease with which the Fmoc group can be removed under basic conditions. The Fmoc group serves as a protecting group for the amino function, allowing for selective reactions at other sites on the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-methyl-L-Asp typically involves the protection of the amino group of alpha-methyl-L-aspartic acid with the Fmoc group. This can be achieved by reacting alpha-methyl-L-aspartic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of solid supports like 2-chlorotrityl chloride resin allows for efficient synthesis and easy purification of the product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-alpha-methyl-L-Asp undergoes several types of chemical reactions, including:

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUJSTWSXWCYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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